4-[2-(Dimethylamino)ethyl]piperidin-4-ol

Physicochemical differentiation Hydrogen-bond donor count CNS drug-likeness

4-[2-(Dimethylamino)ethyl]piperidin-4-ol (CAS 1781791-65-8) is a substituted piperidine derivative with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol. Structurally, it features a piperidine ring simultaneously substituted at the 4-position with a hydroxyl group (-OH) and a 2-(dimethylamino)ethyl side chain, producing a tertiary amine plus hydroxyl pharmacophore.

Molecular Formula C9H20N2O
Molecular Weight 172.272
CAS No. 1781791-65-8
Cat. No. B2596629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Dimethylamino)ethyl]piperidin-4-ol
CAS1781791-65-8
Molecular FormulaC9H20N2O
Molecular Weight172.272
Structural Identifiers
SMILESCN(C)CCC1(CCNCC1)O
InChIInChI=1S/C9H20N2O/c1-11(2)8-5-9(12)3-6-10-7-4-9/h10,12H,3-8H2,1-2H3
InChIKeyAENWLMMXQISTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-[2-(Dimethylamino)ethyl]piperidin-4-ol (CAS 1781791-65-8): A Dual-Function Piperidine Scaffold for CNS & MedChem Research


4-[2-(Dimethylamino)ethyl]piperidin-4-ol (CAS 1781791-65-8) is a substituted piperidine derivative with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol. Structurally, it features a piperidine ring simultaneously substituted at the 4-position with a hydroxyl group (-OH) and a 2-(dimethylamino)ethyl side chain, producing a tertiary amine plus hydroxyl pharmacophore. This bifunctional amine-alcohol motif positions the compound as a versatile small-molecule scaffold, distinct from mono-substituted piperidine analogs that carry only the dimethylaminoethyl group at the ring nitrogen or carbon positions. The compound is typically supplied as an oil and requires storage at 2–8 °C for stability.

Why 4-[2-(Dimethylamino)ethyl]piperidin-4-ol Cannot Be Simply Replaced by Generic C9H20N2O Isomers


The molecular formula C9H20N2O is shared by several piperidine isomers; however, the precise placement of the hydroxyl group at the piperidine 4-position adjacent to the dimethylaminoethyl side chain critically differentiates 4-[2-(Dimethylamino)ethyl]piperidin-4-ol. In contrast, the des-hydroxy analog N,N-dimethyl-2-(piperidin-4-yl)ethanamine (CAS 102308-48-5, C9H20N2) lacks the hydrogen-bond donor capacity entirely, while isomers with the alcohol on the side chain (e.g., 2-(piperidin-4-yl)ethanol derivatives) invert the spatial relationship between the basic amine and the hydrogen-bonding group. [1] These structural rearrangements alter the compound's topological polar surface area (TPSA), LogP, and H-bond donor/acceptor ratios, parameters central to CNS drug-likeness and target engagement profiles. Generic substitution without verifying the 4-hydroxy-4-(dimethylaminoethyl)piperidine connectivity therefore risks altering pharmacological performance in structure-activity relationship (SAR) programs.

Quantitative Differentiation Evidence for 4-[2-(Dimethylamino)ethyl]piperidin-4-ol Versus Closest Analogs


Hydrogen-Bond Donor Capacity: Head-to-Head with the Des-Hydroxy Analog (CAS 102308-48-5)

4-[2-(Dimethylamino)ethyl]piperidin-4-ol possesses two hydrogen-bond donors (piperidine -NH and tertiary alcohol -OH), whereas the structurally closest analog, N,N-dimethyl-2-(piperidin-4-yl)ethanamine (CAS 102308-48-5), contains only one H-bond donor (piperidine -NH) because it lacks the 4-OH group. This difference is critical: increasing H-bond donor count from 1 to 2 lowers the compound's capacity to passively cross the blood-brain barrier, as per Lipinski's rule-of-five, and alters target binding profiles. [1]

Physicochemical differentiation Hydrogen-bond donor count CNS drug-likeness

Molecular Weight and TPSA Differentiation from the Des-Hydroxy Scaffold

The target compound (MW = 172.27 g/mol; TPSA = 35.5 Ų) is 16 amu heavier and 20.2 Ų more polar than its des-hydroxy analog (MW = 156.27 g/mol; TPSA ≈ 15.3 Ų), due solely to the presence of the 4-OH group. This quantitative shift places the target compound in a moderately higher polarity window, which can be preferentially exploited when screening for targets requiring a dual hydrogen-bond acceptor/donor motif, such as kinase hinge regions or GPCR allosteric sites.

Molecular weight Topological polar surface area Pharmacokinetic differentiation

Linker-Length Differentiation: Ethyl vs. Methyl Spacer in 4-Hydroxypiperidine Series

The target compound carries a two-carbon (ethyl) linker between the piperidine 4-position and the dimethylamino group, yielding 3 rotatable bonds. The one-carbon-shorter analog, 4-[(dimethylamino)methyl]piperidin-4-ol (CAS 695145-47-2), contains a methyl linker with only 2 rotatable bonds between the ring and the amine. The additional methylene unit in the target compound increases conformational degrees of freedom, which can translate into distinct binding poses in target proteins where the dimethylamino group must reach a deeper or more distal binding pocket.

Linker engineering Conformational flexibility Structure-activity relationship

Batch-to-Batch Purity Verification: 95% Purity with NMR, HPLC, and GC QC Documentation

Bidepharm supplies 4-[2-(Dimethylamino)ethyl]piperidin-4-ol at a standard purity of 95% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses. This multi-method QC approach is not universally standard across all suppliers of analogous C9H20N2O piperidine building blocks, where some vendors offer only NMR-based purity assessment. GC analysis, in particular, confirms the absence of volatile organic impurities that could interfere with subsequent synthetic steps.

Chemical purity Quality control Reproducibility

High-Value Research Applications for 4-[2-(Dimethylamino)ethyl]piperidin-4-ol Based on Structural Differentiation


CNS Drug Discovery: Tuning Blood-Brain Barrier Permeability via H-Bond Donor Count

In central nervous system (CNS) lead optimization, the target compound's 2 H-bond donor / 3 H-bond acceptor profile (TPSA = 35.5 Ų) provides a distinct intermediate-polarity starting point. Medicinal chemists can use this scaffold to dial permeability up or down through subsequent N-alkylation or O-acylation, while the 4-OH group serves as a synthetic handle for prodrug strategies. The des-hydroxy analog (1 H-bond donor) may yield excessively high passive permeability, while more polar analogs (>3 H-bond donors) risk poor brain exposure—placing this compound in an optimal window for CNS hit-to-lead campaigns.

Fragment-Based Drug Discovery: Linker-Length SAR Exploration

The ethyl linker between the piperidine core and the dimethylamino group offers an additional rotational degree of freedom compared to the methyl-linker analog 4-[(dimethylamino)methyl]piperidin-4-ol. Fragment-based screening libraries benefit from this subtle conformational flexibility, as the terminal amine can sample a wider radius to engage distal hydrogen-bond acceptors in a protein binding pocket. Structure-based design teams can use the ethyl-linker scaffold as a baseline and subsequently rigidify the linker (e.g., via cyclization) to improve binding entropy.

Parallel Synthesis and Library Production Requiring Robust Batch QC

For high-throughput parallel synthesis campaigns, the availability of batch-specific QC documentation (NMR + HPLC + GC) from Bidepharm ensures that each lot of 4-[2-(Dimethylamino)ethyl]piperidin-4-ol meets the 95% purity threshold before committing to expensive multi-step synthetic sequences. This multi-method QC reduces the incidence of failed reactions due to hidden impurities—a common pitfall when sourcing piperidine building blocks from vendors providing only NMR-based purity estimates.

GPCR or Kinase Targeted Library Design Requiring Dual Hydrogen-Bond Functionality

The simultaneous presence of a tertiary amine (pKa ~9–10) and a tertiary alcohol on a single piperidine ring enables the compound to act as both a hydrogen-bond acceptor and donor in a single scaffold. This bifunctional motif is particularly valuable for targeting kinase hinge regions or GPCR orthosteric sites where paired hydrogen-bond interactions are essential for affinity. The 4-OH group can also be derivatized to introduce diverse chemical space while retaining the dimethylaminoethyl pharmacophore, enabling rapid analog generation.

Quote Request

Request a Quote for 4-[2-(Dimethylamino)ethyl]piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.